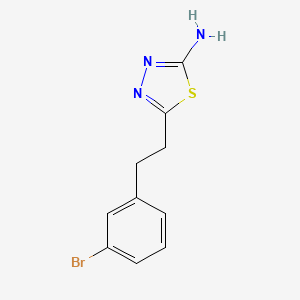

2-Amino-5-(3-bromophenethyl)-1,3,4-thiadiazole

Description

Properties

Molecular Formula |

C10H10BrN3S |

|---|---|

Molecular Weight |

284.18 g/mol |

IUPAC Name |

5-[2-(3-bromophenyl)ethyl]-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C10H10BrN3S/c11-8-3-1-2-7(6-8)4-5-9-13-14-10(12)15-9/h1-3,6H,4-5H2,(H2,12,14) |

InChI Key |

KHQHFUUNTHUZBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Amino-5-(3-bromophenethyl)-1,3,4-thiadiazole

General Synthetic Strategy

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles typically involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their equivalents. The key step is the formation of the 1,3,4-thiadiazole ring via cyclodehydration, often facilitated by dehydrating agents or oxidative cyclization methods.

Method 1: Solid-Phase Grinding Method Using Phosphorus Pentachloride (Patent CN103936691A)

A highly efficient and mild method involves a solid-phase reaction where thiosemicarbazide , a substituted carboxylic acid (in this case, 3-bromophenylacetic acid to introduce the 3-bromophenethyl substituent), and phosphorus pentachloride are ground together at room temperature.

Procedure:

- Mix thiosemicarbazide, 3-bromophenylacetic acid, and phosphorus pentachloride in molar ratios of 1 : 1–1.2 : 1–1.2 in a dry reaction vessel.

- Grind the mixture in a mortar for 5–15 minutes at room temperature until the reaction completes, monitored by thin-layer chromatography (TLC).

- Allow the mixture to stand for 30–60 minutes to obtain a crude product.

- Add an alkaline solution (e.g., sodium carbonate solution) to adjust the pH to 8–8.2.

- Filter the mixture, dry the filter cake, and recrystallize to purify the product.

Advantages:

- Short reaction time (total under 2 hours).

- Mild conditions, no need for high temperature or pressure.

- High yield (over 91% reported).

- Low toxicity and cost of phosphorus pentachloride.

- Simple post-reaction processing.

| Step | Reagents/Conditions | Time | Notes |

|---|---|---|---|

| 1 | Thiosemicarbazide + 3-bromophenylacetic acid + phosphorus pentachloride, grinding at RT | 5–15 min grinding + 30–60 min standing | Monitored by TLC for completion |

| 2 | Addition of sodium carbonate solution to pH 8–8.2 | Immediate | Precipitation and filtration |

| 3 | Drying and recrystallization | Variable | Purification step |

This method is a solid-phase reaction that avoids the need for solvents during the key cyclization step, making it environmentally friendlier and operationally simpler.

Method 2: Oxidative Cyclization of Thiosemicarbazones Using Ferric Chloride

Another well-documented method involves the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles by oxidative cyclization of thiosemicarbazones with ferric chloride as a catalyst.

Procedure:

- Prepare the thiosemicarbazone intermediate by reacting thiosemicarbazide with the corresponding aldehyde or ketone derivative of 3-bromophenethyl.

- Subject the thiosemicarbazone to oxidative cyclization using ferric chloride in an appropriate solvent.

- The reaction forms the 1,3,4-thiadiazole ring with the amino group at position 2 and the 3-bromophenethyl substituent at position 5.

This method is widely used for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles and has been reported to yield compounds with significant biological activity.

Method 3: Reaction via 5-(Substituted-Benzyl)-1,3,4-thiadiazol-2-amine Intermediate

A synthetic route described in the literature for 5-benzyl-1,3,4-thiadiazole derivatives (analogous to 5-(3-bromophenethyl) derivatives) involves:

- Starting from 3-bromophenylacetic acid, react with thiosemicarbazide to form 5-(3-bromobenzyl)-1,3,4-thiadiazol-2-amine.

- Brominate the intermediate using copper(II) bromide and tert-butyl nitrite to introduce a bromine atom at the 2-position of the thiadiazole ring.

- Further substitution reactions can be carried out on this intermediate to introduce various functional groups.

This method involves multiple steps and requires careful control of reaction conditions but allows for structural diversification.

Comparative Analysis of Preparation Methods

| Feature | Solid-Phase Grinding (Phosphorus Pentachloride) | Oxidative Cyclization (Ferric Chloride) | Multi-step Benzylation Route |

|---|---|---|---|

| Reaction Time | Short (under 2 hours) | Moderate | Longer due to multiple steps |

| Reaction Conditions | Mild, room temperature | Requires catalyst and solvent | Requires bromination and substitution steps |

| Equipment Requirements | Simple (mortar, basic lab setup) | Standard organic synthesis setup | More complex due to multiple reagents |

| Yield | High (>91%) | Moderate to high | Moderate |

| Environmental Impact | Low (solid-phase, less solvent) | Moderate (solvent and catalyst use) | Higher due to multiple reagents and solvents |

| Scalability | Good | Good | Moderate |

| Product Purity | High, easy recrystallization | High | High, but requires purification after each step |

Analytical and Characterization Data

The synthesized this compound and related derivatives are typically characterized by:

- Nuclear Magnetic Resonance Spectroscopy (NMR): Both proton and carbon NMR confirm the substitution pattern and ring formation.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and formula.

- Infrared Spectroscopy (IR): Characteristic bands for amino groups and thiadiazole ring.

- Melting Point Determination: Confirms purity and identity.

- X-ray Crystallography: Occasionally used for definitive structural confirmation (reported for related derivatives).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom on the phenethyl group is susceptible to nucleophilic substitution, particularly in coupling reactions. For example:

-

Suzuki–Miyaura Cross-Coupling : Analogous 5-bromo-1,3,4-thiadiazole derivatives undergo palladium-catalyzed coupling with boronic acids. For instance, 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole reacts with phenylboronic acids under standard Suzuki conditions ([Pd(dppf)Cl₂], Na₂CO₃, 80°C) to yield biaryl derivatives .

-

Thioetherification : Reaction with aryl thiols in alkaline media (e.g., NaOEt/toluene) replaces bromine with thioether groups, as demonstrated in the synthesis of 3-((5-(phenylthio)-1,3,4-thiadiazol-2-yl)imino)indolin-2-ones .

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki–Miyaura coupling | Pd(dppf)Cl₂, Na₂CO₃, 80°C | 70–90% | |

| Thioetherification | NaOEt, toluene, reflux | 72–92% |

Acylation of the Amino Group

The amino group at position 2 participates in acylation reactions. For example:

-

Schiff Base Formation : Reaction with aldehydes or ketones forms imine derivatives. A greener method using aqueous ethanol at 60°C achieves this without catalysts, as seen in analogous 2-amino-5-mercapto-1,3,4-thiadiazole derivatives .

-

Direct Acylation : Treatment with acyl chlorides (e.g., benzoyl chloride) under alkaline conditions yields amide derivatives. This is optimized using trimethylsilyl chloride for protection of sensitive groups .

Electrophilic Substitution on the Thiadiazole Ring

The electron-deficient thiadiazole ring undergoes electrophilic substitution, particularly at position 5:

-

Nitration/Sulfonation : Limited data exist for the 3-bromophenethyl derivative, but similar thiadiazoles react with HNO₃/H₂SO₄ to introduce nitro groups.

-

Halogenation : Chlorine or fluorine can replace hydrogen atoms under radical-initiated conditions .

Ring-Opening and Rearrangement Reactions

Under strong acidic or oxidative conditions, the thiadiazole ring may undergo cleavage:

-

Hydrolysis : Concentrated HCl at elevated temperatures degrades the ring to form thioamides or thioureas, though this is less common in the presence of stabilizing substituents .

Biological Activity-Driven Modifications

Several derivatives are synthesized for pharmacological applications:

-

Anticancer Agents : Coupling with indolin-2-ones via imine linkages produces compounds with antiproliferative activity (e.g., IC₅₀ = 12.57 µM against HT29 cells) .

-

Anti-inflammatory Derivatives : Acylated analogs inhibit prostaglandin E₂ biosynthesis, with hits 3 and 7 showing potent activity .

Reactivity Comparison with Analogues

-

3-Bromophenethyl vs. 4-Bromophenyl : The phenethyl chain enhances steric bulk, potentially slowing coupling reactions compared to planar aryl substituents .

-

Amino Group vs. Mercapto Group : Unlike 2-amino-5-mercapto derivatives, the phenethyl-substituted compound lacks a thiol moiety, limiting thioetherification to the bromine site .

Scientific Research Applications

2-Amino-5-(3-bromophenethyl)-1,3,4-thiadiazole has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-bromophenethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Fluorescence and Molecular Aggregation

Derivatives of 1,3,4-thiadiazole exhibit substituent-dependent fluorescence. For instance:

- 2-Amino-5-phenyl-1,3,4-thiadiazole (TB): Lacks hydroxyl groups and shows single fluorescence emission.

- 2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS): Displays dual fluorescence due to molecular aggregation and charge transfer facilitated by the ortho-OH group .

- 2-Amino-5-(2-hydroxy-5-sulfobenzoyl)-1,3,4-thiadiazole (TSF): The sulfonic acid group enhances solubility but reduces aggregation-dependent fluorescence compared to TS .

Bromine’s electron-withdrawing effect could also modulate charge transfer efficiency .

Table 1: Bioactivity of Selected 1,3,4-Thiadiazole Derivatives

- Antimicrobial Activity: Nitro and halogenated derivatives (e.g., 4-NO₂, 4-Br) show enhanced antimicrobial effects due to electron-withdrawing groups improving membrane penetration .

- Anticancer Activity : Dihydroxyphenyl derivatives exhibit superior antiproliferative activity (e.g., IC₅₀: 8.2 µM against bladder cancer cells), surpassing cisplatin in some cases .

Corrosion Inhibition Efficiency

- 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1): Achieves 92% inhibition efficiency at 0.5 mM in acidic media, attributed to bromine’s strong adsorption on steel surfaces .

- 2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2): Lower efficiency (85%) due to meta-NO₂’s reduced electron-withdrawing capability compared to para-Br .

Implication : The 3-bromophenethyl group’s para-bromine position may enhance corrosion inhibition, similar to a1, but steric effects from the phenethyl chain could reduce adsorption efficiency.

Physicochemical Properties

Table 2: Melting Points and Solubility Trends

| Compound | Substituent | Melting Point (°C) | Solubility |

|---|---|---|---|

| 2-Amino-5-(4-methoxyphenyl) | 4-OCH₃ | 184–185 | High in DMSO |

| 2-Amino-5-(4-nitrophenyl) | 4-NO₂ | 254–256 | Moderate in EtOH |

| 2-Amino-5-(4-bromophenyl) | 4-Br | 226 | Low in H₂O |

| Target compound | 3-Br-phenethyl | Not reported | Likely low in H₂O |

- Electron-Withdrawing Groups (NO₂, Br): Increase melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

- Phenethyl Chain : Likely reduces solubility in polar solvents compared to simpler phenyl derivatives .

Biological Activity

2-Amino-5-(3-bromophenethyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The 1,3,4-thiadiazole scaffold is known for its potential in developing novel therapeutic agents with antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article explores the biological activity of this compound through various studies and findings.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively studied. Research indicates that compounds with the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Studies have shown that derivatives of 2-amino-1,3,4-thiadiazole demonstrate potent activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibit Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .

- Antifungal Activity : Compounds containing the thiadiazole ring have also been effective against various fungal strains, including Aspergillus niger and Candida albicans. The activity against these pathogens suggests potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines:

- In Vitro Studies : Compounds derived from the thiadiazole scaffold have been tested against multiple cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one study reported IC50 values less than 10 µM for certain derivatives against these cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 39a | SSMC-7721 | 7.15 |

| Compound 39b | MCF-7 | 3.44 |

| Compound 39c | A549 | 2.48 |

These findings indicate that modifications to the thiadiazole structure can enhance anticancer activity.

Anti-inflammatory and Analgesic Effects

Research has also pointed to the anti-inflammatory properties of thiadiazole derivatives. Compounds have been evaluated for their ability to inhibit inflammatory pathways and provide analgesic effects. This suggests a dual role where these compounds may serve as both anti-inflammatory agents and pain relievers .

Case Studies

Several case studies have illustrated the effectiveness of this compound in various biological assays:

- Antibacterial Evaluation : In a study assessing the antibacterial activity of synthesized thiadiazoles against Staphylococcus aureus and Escherichia coli, certain derivatives showed significant inhibition zones compared to controls .

- Cytotoxicity Assays : A comprehensive cytotoxicity assessment revealed that specific derivatives could selectively inhibit cancer cell growth while sparing normal cells, indicating their potential for targeted cancer therapy .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-amino-5-(3-bromophenethyl)-1,3,4-thiadiazole, and how can purity be validated?

The synthesis typically involves cyclization reactions using thiosemicarbazide derivatives and brominated phenethyl precursors. For example, POCl₃ is a common solvent and catalyst for cyclization, as demonstrated in the synthesis of analogous 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole derivatives . Purity validation requires multi-modal characterization:

- FT-IR to confirm functional groups (e.g., NH₂, C=S).

- ¹H/¹³C NMR for structural elucidation (e.g., aromatic protons at δ 7.2–7.8 ppm, thiadiazole protons at δ 8.1–8.5 ppm) .

- Elemental analysis (C, H, N, S) to verify stoichiometry .

Q. How does the bromophenethyl substituent influence the compound’s electronic properties and reactivity?

The 3-bromophenethyl group introduces steric bulk and electron-withdrawing effects due to the bromine atom. Computational studies on similar thiadiazoles suggest that bromine enhances electrophilicity at the thiadiazole ring, facilitating nucleophilic substitutions or coordination with metal ions . UV-Vis spectra (λmax ~270–310 nm) and cyclic voltammetry (redox peaks at −0.5 to −1.2 V) can experimentally assess electronic effects .

Q. What are standard protocols for evaluating the compound’s stability under physiological conditions?

- pH-dependent stability : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours, followed by HPLC analysis to monitor degradation .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points (e.g., ~180–220°C for analogous thiadiazoles) and decomposition thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize antiproliferative activity in 1,3,4-thiadiazole derivatives?

- Substituent variation : Replace the 3-bromophenethyl group with fluorophenyl or methylphenyl groups to modulate lipophilicity (logP) and membrane permeability .

- Biological assays : Test cytotoxicity against cancer cell lines (e.g., A549, T47D) using MTT assays. For example, N-substituted derivatives of 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole showed IC₅₀ values of 1.2–1.6 μM .

- Computational modeling : Apply QSAR or molecular docking to predict binding affinities to targets like tubulin or kinases .

Q. What experimental strategies resolve contradictions in fluorescence and biological activity data for thiadiazole derivatives?

- Spectroscopic analysis : Compare fluorescence quantum yields (Φ) in liposomal vs. aqueous systems. For instance, 2-amino-5-phenyl-1,3,4-thiadiazole exhibits dual fluorescence (Φ = 0.12–0.45) due to pH-dependent aggregation .

- Mechanistic studies : Use fluorescence quenching experiments with biomacromolecules (e.g., DNA, albumin) to distinguish between static and dynamic interactions .

Q. How can the compound’s mechanism of action against Mycobacterium tuberculosis be elucidated?

- Target identification : Perform proteomic profiling or thermal shift assays to identify enzyme targets (e.g., InhA enoyl-ACP reductase) .

- Resistance studies : Compare inhibitory activity (MIC values) against wild-type vs. drug-resistant strains using the BACTEC 460 radiometric system .

Methodological Considerations

Q. What are best practices for analyzing thiadiazole-metal complexation and its impact on bioactivity?

- Synthesis : React the thiadiazole with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures at 60°C .

- Characterization : Use ESI-MS for stoichiometric analysis and EPR spectroscopy to study metal-ligand coordination geometry .

- Bioactivity comparison : Test free ligand vs. metal complexes in antimicrobial assays (e.g., zone of inhibition against S. aureus) .

Q. How can molecular aggregation effects be minimized in spectroscopic studies of thiadiazoles?

- Solvent selection : Use DMSO or DMF to enhance solubility and reduce aggregation .

- Concentration optimization : Maintain concentrations below 10 μM for UV-Vis and fluorescence assays .

- Additives : Include surfactants (e.g., CTAB) to stabilize monomeric forms in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.